molecular formula C6ClD13 B1148803 1-CHLOROHEXANE-D13 CAS No. 1219798-45-4

1-CHLOROHEXANE-D13

Cat. No.: B1148803
CAS No.: 1219798-45-4
M. Wt: 133.7005231
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Description

1-Chlorohexane-d13 is an isotopically labeled compound where thirteen hydrogen atoms are replaced with deuterium, making it an invaluable tool in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy studies . Its primary research application is serving as a stable internal standard for the quantitative analysis of its non-labeled counterpart and related compounds, ensuring accuracy and reliability in analytical measurements . The incorporation of deuterium also provides a non-radioactive tracer, allowing researchers to investigate chemical reaction mechanisms and metabolic pathways with high specificity. Furthermore, the distinct spectroscopic signature of the deuterated alkyl chain makes this compound useful for probing molecular interactions and structural dynamics in various chemical and material science systems.

Properties

CAS No.

1219798-45-4

Molecular Formula

C6ClD13

Molecular Weight

133.7005231

Synonyms

1-CHLOROHEXANE-D13

Origin of Product

United States

Thermal Elimination Reactions:the Gas Phase Thermal Decomposition of 1 Chlorohexane to Produce 1 Hexene and Hydrogen Chloride is a Classic Example of a Reaction Where Kie Modeling is Crucial.researchgate.netusing Density Functional Theory Dft Methods, Such As M05 2x or B3lyp with Appropriate Basis Sets E.g., 6 311+g D,p , Researchers Can Map the Potential Energy Surface and Locate the Four Membered Cyclic Transition State.researchgate.net

By calculating the vibrational frequencies at the ground state and transition state for both 1-chlorohexane (B165106) and 1-CHLOROHEXANE-D13 (specifically, deuteration at the C1 and C2 positions involved in the elimination), the activation energies and KIE can be predicted. Research on similar deuterated bromoalkanes has shown that such calculations can yield primary deuterium (B1214612) KIEs in the range of 2.0-2.2, indicating significant C-H bond breaking in the rate-determining step. researchgate.net

Computational ModelPredicted ParameterValue (H-species)Value (D-species)Predicted kH/kD
DFT (M05-2X/6-311+G(d,p)) Activation Energy (Ea) for DehydrochlorinationE_aE_a + ΔZPE> 1 (Normal KIE)
Transition State Theory Vibrational Frequencies (C-H/C-D stretch)ν_Hν_DDependent on ΔZPE

This table is a representative model of data derived from computational studies on haloalkane elimination. researchgate.net

Enzymatic and Solution Phase Reactions:in Biochemical Systems, Kie Modeling is Applied to Understand Enzyme Mechanisms. for Instance, the Dehalogenation of Haloalkanes by the Enzyme Haloalkane Dehalogenase Has Been Modeled Computationally.nih.govwhile Initial Studies Focused on Chlorine Kies, the Same Oniom Qm/qm Methods Can Be Applied to Model Deuterium Kies in 1 Chlorohexane D13.nih.govthese Models Treat the Substrate and Active Site with a High Level of Quantum Mechanics Qm Theory, While the Rest of the Protein is Handled with a More Computationally Efficient Molecular Mechanics Mm Method.

Furthermore, computational studies on the dissociation of complexes in solution have used 1-chlorohexane (B165106) as a model solvent. researchgate.net In one such study, the vibrational frequencies of deuterated and non-deuterated palmitic acid were calculated in 1-chlorohexane to help understand an observed inverse KIE (kH/kD < 1). researchgate.net The calculations revealed that the ZPE differences could qualitatively account for the inverse effect, highlighting the model's predictive power. researchgate.net

Applications of 1 Chlorohexane D13 in Mechanistic Organic Chemistry

Elucidation of Reaction Mechanisms

Isotopically labeled compounds like 1-CHLOROHEXANE-D13 are instrumental in tracing the path of atoms and bonds throughout a chemical reaction. By monitoring the fate of the deuterium (B1214612) label, chemists can unravel complex reaction sequences, identify intermediates, and distinguish between competing mechanistic pathways.

Kinetic Isotope Effect (KIE) Studies with this compound

The Kinetic Isotope Effect (KIE) is a phenomenon where a chemical reaction proceeds at a different rate when an atom in one of the reactants is replaced with one of its isotopes. wikipedia.org It is formally expressed as the ratio of the rate constant of the reaction with the light isotopologue (kH) to the rate constant with the heavy isotopologue (kD), i.e., KIE = kH/kD. wikipedia.org

The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. libretexts.org Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond is broken in the rate-determining step. wikipedia.org This is known as a primary KIE, and for C-H/C-D bonds, the values are typically in the range of 1 to 8. libretexts.orglibretexts.org A significant primary KIE (kH/kD > 1) observed in a reaction using this compound would strongly indicate that a C-D bond is cleaved during the rate-limiting step. princeton.edu Conversely, a KIE value close to unity suggests that the C-D bond is not broken in this step. princeton.edu

Secondary KIEs are smaller effects observed when the isotopically substituted bond is not broken but is located at or near the reacting center. wikipedia.org These effects arise from changes in the vibrational environment between the ground state and the transition state and can provide valuable information about changes in hybridization or steric environment at the reaction center. wpmucdn.com

Table 1: Hypothetical Kinetic Isotope Effect (KIE) Data for an Elimination Reaction of 1-Chlorohexane (B165106).
ReactantPosition of Deuterium LabelObserved KIE (kH/kD)Interpretation
This compoundC2 (β-position)6.5Significant primary KIE; C-H bond cleavage at the β-carbon occurs in the rate-determining step (consistent with E2 mechanism). libretexts.org
This compoundC1 (α-position)1.1Small secondary KIE; suggests a change in hybridization at the α-carbon in the transition state (e.g., sp3 to sp2). wpmucdn.com
This compoundC2 (β-position)1.05No primary KIE; C-H bond cleavage at the β-carbon does not occur in the rate-determining step (consistent with E1 mechanism). princeton.edu

Investigating Nucleophilic Substitution Pathways

Nucleophilic substitution reactions of alkyl halides like 1-chlorohexane can proceed through different mechanisms, primarily the unimolecular (SN1) and bimolecular (SN2) pathways. The use of this compound can help distinguish between these possibilities.

In an SN2 reaction , the nucleophile attacks the carbon atom bearing the leaving group in a single, concerted step. If this compound is deuterated at the C1 position (the α-carbon), a small, secondary KIE is expected. cdnsciencepub.com This is because the hybridization of the α-carbon changes from sp3 in the reactant to a more sp2-like state in the trigonal bipyramidal transition state, which alters the C-D bond vibrations. Inverse KIEs (kH/kD < 1) have been observed in some gas-phase SN2 reactions with deuterated methyl halides. acs.org

In an SN1 reaction , the rate-determining step is the formation of a carbocation intermediate through the departure of the leaving group. Since the α-C-D bond is not broken in this step, no primary KIE would be observed. A small secondary KIE (often kH/kD > 1) might be seen due to the rehybridization from sp3 to the sp2 carbocation, which lowers the vibrational frequencies of the α-C-D bending modes.

Elimination reactions, particularly the E2 pathway, are often in competition with substitution. A large primary KIE would be a clear indicator of an E2 mechanism if the deuterium is located on the β-carbon (C2), as this C-D bond is broken in the concerted rate-determining step. libretexts.org

Table 2: Expected KIE Values for Distinguishing Substitution/Elimination Pathways of 1-Chlorohexane.
MechanismDeuterium PositionExpected KIE (kH/kD) TypeExpected KIE Value
SN1α-carbon (C1)Secondary~1.05 - 1.15
SN2α-carbon (C1)Secondary~0.95 - 1.05 acs.org
E2β-carbon (C2)Primary> 2.0 libretexts.org
E1β-carbon (C2)Secondary (in subsequent fast step)~1.0

Analysis of Free-Radical Reactions Involving Hexyl Chlorides

Free-radical reactions, such as halogenation, proceed via a chain mechanism involving initiation, propagation, and termination steps. youtube.commasterorganicchemistry.com this compound can be used to probe the propagation steps. For instance, in a reaction where a radical abstracts a hydrogen atom from the hexyl chain, a significant primary KIE would be observed if the abstracted atom is deuterium. masterorganicchemistry.com

Consider the further chlorination of 1-chlorohexane. The chlorine radical can abstract a hydrogen atom from any of the carbon positions. By using specifically labeled this compound and analyzing the product distribution and reaction rates, one can determine the relative reactivity of each C-H bond. A slower rate of reaction at a deuterated site would confirm that C-H bond cleavage is the rate-determining propagation step. khanacademy.org

Understanding Bond Cleavage and Formation Processes

The magnitude of the KIE provides direct insight into the extent of bond cleavage at the transition state. princeton.edu A maximal primary KIE is observed when the bond to the isotope is completely broken in the transition state. princeton.edu More commonly, the bond is only partially broken, and the magnitude of the KIE correlates with the degree of this bond cleavage. princeton.edu

By studying reactions of this compound, researchers can map out the timeline of bond-breaking and bond-forming events. For example, in an E2 elimination, a large β-deuterium KIE would confirm that the C-H/D bond cleavage is well advanced at the transition state, occurring concurrently with the departure of the chloride ion. Deuterium labeling experiments have been pivotal in revealing complex dissociation pathways, including homolytic and heterolytic cleavages. researchgate.net

Probing Transition State Structures and Energetics

The theoretical framework for understanding KIEs is rooted in transition state theory. wikipedia.org The KIE arises from differences in the zero-point vibrational energies between the C-H and C-D bonds in both the ground state and the transition state. ox.ac.uk The difference in activation energy for the deuterated versus non-deuterated reactant determines the KIE. ox.ac.uk

Therefore, experimental KIE values obtained from studies with this compound provide a sensitive probe of the transition state's structure and vibrational properties. A large KIE in an elimination reaction, for example, is consistent with a symmetric transition state where the proton is roughly halfway transferred between the carbon and the attacking base. princeton.edu Conversely, smaller KIEs may indicate an "early" (reactant-like) or "late" (product-like) transition state. Computational modeling combined with experimental KIE data allows for the detailed characterization of transition state geometries and the associated energy barriers. acs.org

Applications of 1 Chlorohexane D13 in Advanced Analytical Methodologies

Utilization as an Internal Standard in Quantitative Analysis

One of the primary applications of 1-CHLOROHEXANE-D13 is its use as an internal standard in quantitative analysis. An internal standard is a compound with a known concentration that is added to a sample to facilitate the accurate quantification of a target analyte. The ideal internal standard has physicochemical properties very similar to the analyte of interest. nih.gov By incorporating deuterium (B1214612) atoms, this compound closely mimics the behavior of its non-labeled counterpart, 1-chlorohexane (B165106), throughout the analytical process, including extraction, derivatization, and instrumental analysis. nih.gov This co-behavior allows it to compensate for variations in sample preparation and instrument response, thereby improving the accuracy of the final measurement.

In mass spectrometry (MS), this compound is particularly effective as an internal standard. Due to the mass difference between deuterium and hydrogen, the deuterated standard can be distinguished from the native analyte by the mass spectrometer. This mass difference allows for the simultaneous measurement of both the analyte and the internal standard without spectral overlap. Any loss of analyte during sample preparation or fluctuations in the ionization efficiency within the mass spectrometer will affect both the analyte and the internal standard to a similar extent. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more precise and accurate quantification.

Interactive Data Table: Key Properties for Mass Spectrometry

Property 1-Chlorohexane This compound
Molecular Formula C6H13Cl C6D13Cl
Molecular Weight ~120.62 g/mol ~133.71 g/mol

When coupled with chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), this compound serves as an excellent internal standard for the analysis of volatile and semi-volatile organic compounds. In GC, the retention time of this compound is nearly identical to that of 1-chlorohexane, meaning they co-elute from the chromatographic column. This co-elution is crucial because it ensures that both compounds experience similar matrix effects at the point of detection by the mass spectrometer. Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, can be a significant source of error in quantitative analysis. The use of a co-eluting, isotopically labeled internal standard like this compound is one of the most effective ways to correct for these effects.

Tracer Studies in Chemical and Biological Systems

The isotopic label in this compound also makes it a valuable tool for tracer studies, where it is used to follow the path of a molecule through a chemical or biological system.

In chemical research, this compound can be introduced into a reaction mixture to trace the fate of the 1-chlorohexane molecule. By analyzing the products of the reaction using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can determine the positions of the deuterium atoms in the product molecules. This information provides insights into the reaction mechanism, including the breaking and forming of chemical bonds and the occurrence of any molecular rearrangements or isomerizations.

Understanding the environmental fate of halogenated hydrocarbons is crucial for assessing their environmental impact and developing remediation strategies. This compound can be used as a tracer in studies designed to investigate the degradation pathways and transport of 1-chlorohexane and similar compounds in soil and water. By introducing a known amount of the labeled compound into an environmental sample, scientists can track its movement and transformation over time. This allows for the determination of degradation rates, the identification of breakdown products, and the elucidation of the environmental processes that affect the persistence of these pollutants.

Interactive Data Table: Research Findings in Tracer Studies

Study Type Finding Implication
Chemical Reaction Mechanism Deuterium atoms are retained in specific positions in the product molecule. Elucidates the stereochemistry and mechanism of the reaction.
Environmental Degradation The rate of disappearance of this compound is measured over time in a soil microcosm. Provides data on the half-life and persistence of 1-chlorohexane in the environment.

Role in Method Development and Validation for Trace Analysis

The development of robust and reliable analytical methods for the detection of trace levels of contaminants is essential for environmental monitoring and regulatory compliance. This compound plays a significant role in the development and validation of such methods. By spiking known amounts of the labeled standard into blank matrices (e.g., clean water or soil), analysts can assess the performance of the analytical method. This includes evaluating parameters such as extraction efficiency, method detection limits, precision, and accuracy. The use of a stable isotope-labeled standard provides a more realistic assessment of method performance than spiking with the native analyte, as it more accurately reflects the behavior of the analyte in a real sample.

Computational and Theoretical Investigations of 1 Chlorohexane D13

Quantum Mechanical (QM) Calculations

Quantum mechanics is a fundamental theory in physics that provides a description of the physical properties of nature at the scale of atoms and subatomic particles. libretexts.org For molecules, QM calculations can elucidate electronic structure, molecular geometries, and spectroscopic properties with high accuracy.

Prediction of Molecular Geometries and Conformational Analysis

The conformational landscape of 1-CHLOROHEXANE-D13 is dictated by rotation around its single bonds. Like its non-deuterated counterpart, 1-chlorohexane (B165106), the molecule is expected to exist as a mixture of different conformers. The most stable conformations of linear alkanes are typically the anti-staggered forms, where bulky groups are positioned 180° apart, minimizing steric hindrance. libretexts.org Gauche conformations, where these groups are at a 60° dihedral angle, are generally higher in energy due to steric strain. libretexts.org

Deuteration is not expected to significantly alter the equilibrium bond lengths or bond angles of the molecule. ajchem-a.com However, it can have subtle effects on the conformational equilibrium. Studies on other deuterated molecules have shown that isotopic substitution can influence the relative populations of different conformers, an effect known as a conformational equilibrium isotope effect (CEIE). iaea.orgacs.org These effects arise from changes in zero-point vibrational energies (ZPVE) upon deuteration. For this compound, quantum mechanical calculations would be necessary to precisely quantify the energy differences between conformers and predict the most stable geometries. Such calculations would typically involve geometry optimization of various possible staggered and eclipsed conformers to locate the energy minima on the potential energy surface. researchgate.netresearchgate.net

Table 1: Predicted Conformational Properties of this compound

PropertyDescriptionExpected Finding for this compound
Most Stable Conformer The spatial arrangement of atoms with the lowest potential energy.Expected to be the all-anti (trans) conformation, similar to n-alkanes.
Conformational Isomers Different spatial arrangements arising from bond rotation.Multiple gauche and anti conformers exist.
Effect of Deuteration Influence of deuterium (B1214612) substitution on geometry.Minor changes to bond lengths and angles are expected. ajchem-a.com
Conformational Equilibrium The relative population of different conformers at equilibrium.May exhibit a conformational equilibrium isotope effect (CEIE) due to changes in ZPVE. iaea.orgacs.org

Calculation of Vibrational Frequencies and Spectroscopic Signatures

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a key technique for identifying molecules and studying their structure. Quantum mechanical calculations can predict the vibrational frequencies and corresponding intensities, providing a theoretical spectrum that can be compared with experimental data. tandfonline.com

A significant and well-understood consequence of isotopic substitution is the shift in vibrational frequencies. libretexts.org The vibrational frequency of a bond is dependent on the bond strength (force constant) and the reduced mass of the atoms involved. libretexts.org Since deuterium is approximately twice as heavy as hydrogen, the substitution of hydrogen with deuterium in this compound will lead to a noticeable decrease in the frequencies of vibrational modes involving the C-D bonds compared to the C-H bonds in the non-deuterated molecule. libretexts.org This shift is most pronounced for stretching and bending vibrations directly involving the deuterium atoms. The theoretical isotopic frequency ratio for a C-H/C-D stretch is approximately 1/√2 (around 0.707), assuming the force constant remains the same. libretexts.org

Computational methods like Density Functional Theory (DFT) can be used to calculate the harmonic vibrational frequencies for this compound. researchgate.netnih.gov These calculations would also help in assigning the peaks in an experimental spectrum to specific vibrational modes.

Table 2: Predicted Vibrational Frequency Shifts in this compound

Vibrational ModeTypical Frequency Range (C-H) (cm⁻¹)Predicted Frequency Range (C-D) (cm⁻¹)
C-H/C-D Stretch2850-3000~2100-2200
C-H/C-D Bend1350-1480~950-1050

Thermochemical Properties and Energetics

Thermochemical properties, such as the enthalpy of formation and decomposition pathways, are crucial for understanding the stability and reactivity of a compound.

Estimation of Standard Enthalpies of Formation

The standard enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. pnas.org It is a key thermodynamic quantity that can be estimated using computational methods. High-level quantum chemical calculations can provide accurate atomization energies, which can then be used to derive the enthalpy of formation. mdpi.com

For this compound, the standard enthalpy of formation is expected to be slightly different from that of 1-chlorohexane. This difference primarily arises from the difference in zero-point vibrational energies (ZPVE) between the C-H and C-D bonds. rsc.org The ZPVE is lower for the heavier isotope, which generally leads to a more negative (or less positive) enthalpy of formation for the deuterated compound, indicating slightly greater thermodynamic stability. rsc.org

Table 3: Factors Influencing the Standard Enthalpy of Formation of this compound

FactorInfluence on Enthalpy of Formation
Isotopic Mass The higher mass of deuterium is the primary distinguishing factor from 1-chlorohexane.
Zero-Point Vibrational Energy (ZPVE) ZPVE is lower for C-D bonds compared to C-H bonds, leading to a more stable molecule. rsc.org
Bond Energies The electronic component of bond energies is largely unaffected by isotopic substitution.

Theoretical Analysis of Thermal Decomposition Pathways

Theoretical studies on the thermal decomposition of 1-chlorohexane suggest that the primary pathway is the elimination of hydrogen chloride (HCl) to form 1-hexene (B165129). nih.govresearchgate.net This reaction is thought to proceed through a four-membered cyclic transition state. researchgate.net

For this compound, the analogous decomposition would yield deuterium chloride (DCl) and a deuterated hexene. The rate of this reaction is expected to be different from that of the non-deuterated compound due to the kinetic isotope effect (KIE). google.com The KIE is the ratio of the rate constant of a reaction with a light isotope to that with a heavy isotope (kH/kD). google.com Since the C-D bond is stronger and has a lower ZPVE than the C-H bond, breaking the C-D bond in the rate-determining step of the decomposition would require more energy. This would result in a primary KIE greater than 1, meaning the deuterated compound would decompose more slowly than the non-deuterated one. osti.gov

Computational studies can model the potential energy surface for the decomposition reaction, locate the transition state structures, and calculate the activation energies for different pathways. researchgate.net By comparing the calculated activation energies for this compound and 1-chlorohexane, a theoretical KIE can be determined.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. capes.gov.br These simulations rely on a force field, which is a set of parameters that describe the potential energy of a system of particles. uq.edu.au

For this compound, MD simulations could be used to investigate its dynamic properties in the liquid state or in solution. To perform such simulations, a force field that accurately accounts for the properties of the deuterated compound would be required. While standard force fields exist for alkanes and haloalkanes, they may need to be adapted to include the mass change of deuterium. tandfonline.comnih.gov

MD simulations could provide insights into properties such as:

Diffusion coefficients: How the molecule moves through a solvent.

Rotational correlation times: How quickly the molecule tumbles in solution.

Conformational dynamics: The rates of transition between different conformers.

The change in mass upon deuteration would directly affect the dynamic properties calculated from MD simulations. For instance, due to its higher mass, this compound would be expected to have a slightly lower diffusion coefficient compared to 1-chlorohexane under the same conditions. Combining MD simulations with experimental techniques like neutron scattering can provide a powerful approach to understanding the structure and dynamics of deuterated molecules in complex environments, such as lipid bilayers. pnas.orgchemrxiv.org

Isotope Effect Modeling and Prediction

Computational chemistry provides a powerful framework for modeling and predicting isotope effects, offering deep insights into reaction mechanisms, transition states, and the fundamental properties of molecules. For this compound, theoretical investigations focus on predicting the kinetic isotope effect (KIE) by substituting hydrogen (H) with its heavier isotope, deuterium (D). The significant mass difference between H and D (approximately double) leads to the most pronounced isotope effects, which can be accurately modeled using modern computational methods.

The theoretical prediction of KIEs is primarily rooted in transition-state theory and the analysis of vibrational frequencies. The fundamental principle is that the substitution of a lighter isotope with a heavier one leads to a lower zero-point vibrational energy (ZPVE). The C-D bond has a lower ZPVE than a C-H bond because the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. This difference in ZPVE between the reactant and the transition state for the deuterated versus the non-deuterated species determines the magnitude of the primary KIE.

Theoretical Basis of the Deuterium Isotope Effect

The difference in vibrational energy is the quantum mechanical origin of the KIE. Computational models calculate the vibrational frequencies for both the parent compound (1-chlorohexane) and its isotopologue (this compound) in their ground states and at the transition state of a given reaction.

ParameterC-H BondC-D BondImplication for KIE
Reduced Mass (μ) LowerHigherAffects vibrational frequency.
Stretching Frequency (ν) ~2900-3000 cm⁻¹~2100-2200 cm⁻¹Lower frequency for the heavier isotope.
Zero-Point Energy (ZPE) HigherLowerThe C-D bond sits (B43327) in a lower vibrational energy well.

This table presents generalized data for illustrative purposes.

A normal primary KIE (kH/kD > 1) is predicted when the ZPE difference between the isotopologues is smaller in the transition state than in the reactant's ground state. Conversely, an inverse KIE (kH/kD < 1) can occur if the C-H bond becomes stiffer in the transition state, leading to an increased ZPE difference. researchgate.net

Modeling in Specific Reaction Types

Computational studies on analogous haloalkanes have established robust methodologies for predicting KIEs in various reactions.

Emerging Research Directions and Future Prospects for 1 Chlorohexane D13

Development of Novel Synthetic Routes for Site-Specific Deuteration

The synthesis of isotopically labeled compounds with high precision is crucial for their effective application. nih.gov For 1-CHLOROHEXANE-D13, research is geared towards developing synthetic routes that allow for the specific placement of deuterium (B1214612) atoms (site-specific deuteration) with high levels of incorporation. Traditional methods often involve hydrogen-deuterium exchange reactions that can lack selectivity. mdpi.com

Recent advancements in catalysis are providing more sophisticated approaches. researchgate.net These include:

Metal-Catalyzed H/D Exchange: Homogeneous catalysts, for example those based on silver, are being explored for the site-selective deuteration of C-H bonds in organic molecules. nih.gov Similar strategies could be adapted for the specific deuteration of the hexane (B92381) chain before or after chlorination.

Synthesis from Deuterated Precursors: A common and effective method involves using starting materials that are already deuterated. For this compound, this could involve the synthesis starting from a fully deuterated hexanol (hexan-d13-ol), which is then chlorinated. The chlorination of 1-hexanol (B41254) to 1-chlorohexane (B165106) can be achieved using reagents like thionyl chloride or hydrochloric acid. wikipedia.orgyoutube.comgoogle.com

Dehalogenative Deuteration: Another promising route is the dehalogenative deuteration of polyhalogenated hexanes. This method allows for the introduction of deuterium atoms at specific locations by selectively replacing halogen atoms. researchgate.net

These novel synthetic strategies are essential for producing this compound with the high isotopic purity required for its various applications. brightspec.com

Table 1: Comparison of Synthetic Strategies for this compound

Synthetic Strategy Description Advantages Challenges
Catalytic H/D Exchange Direct replacement of hydrogen with deuterium on the hexane backbone using a catalyst. Potentially more economical as it can use D2O or D2 gas directly. Achieving high site-selectivity and avoiding scrambling of deuterium atoms can be difficult.
From Deuterated Precursors Synthesis starting from a commercially available or synthesized deuterated starting material like hexan-d13-ol. High level of deuteration and isotopic purity can be achieved. The availability and cost of the deuterated precursor can be a limiting factor.

| Dehalogenative Deuteration | Replacing halogen atoms in a polyhalogenated hexane with deuterium. | Offers good control over the site of deuteration. | Requires a suitable polyhalogenated precursor and specific reaction conditions. |

Expansion of Mechanistic Studies in Complex Reaction Systems

Deuterated compounds are invaluable tools for elucidating the mechanisms of chemical reactions through the study of the Kinetic Isotope Effect (KIE). scielo.org.mx The C-D bond is stronger than the C-H bond, and this difference in bond strength can lead to a change in the reaction rate if the C-H bond is broken in the rate-determining step of the reaction. libretexts.org

This compound is an ideal substrate for such studies in the context of alkyl halide reactions. By comparing the reaction rates and products of this compound with its non-deuterated counterpart, 1-chlorohexane, researchers can gain deep insights into reaction mechanisms.

Applications in Mechanistic Studies:

Nucleophilic Substitution Reactions (SN1 vs. SN2): The presence of deuterium on the carbon chain can influence the rates of both SN1 and SN2 reactions, providing evidence for the transition state structure. researchgate.net

Elimination Reactions (E1 vs. E2): In elimination reactions, a primary KIE is expected if the C-H bond at the beta-position is broken in the rate-determining step, which is characteristic of the E2 mechanism. libretexts.org

Thermal Decomposition: Studies on the thermal decomposition of 1-chlorohexane to produce 1-hexene (B165129) and hydrogen chloride can be further refined using this compound to understand the bonding changes in the transition state. researchgate.net

The data obtained from these studies are crucial for designing more efficient and selective chemical reactions.

Integration into Multimodal Analytical Platforms

In analytical chemistry, precision and accuracy are paramount. Deuterated compounds, such as this compound, serve as excellent internal standards for quantitative analysis, particularly in mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). thalesnano.comclearsynth.comtexilajournal.com

An ideal internal standard should have chemical and physical properties very similar to the analyte being measured. researchgate.netresearchgate.netnih.gov this compound is an ideal internal standard for the quantification of 1-chlorohexane for several reasons:

Similar Chemical Behavior: It has nearly identical polarity and chemical reactivity to 1-chlorohexane, ensuring it behaves similarly during sample preparation and chromatographic separation.

Co-elution: It typically co-elutes with the non-deuterated analyte, which helps to compensate for variations in sample injection and matrix effects that can suppress or enhance the analyte signal. scispace.com

Mass Distinction: It is easily distinguished from the analyte by its higher mass in the mass spectrometer, allowing for accurate and simultaneous quantification.

The use of this compound as an internal standard can significantly improve the robustness, accuracy, and precision of analytical methods for detecting and quantifying 1-chlorohexane in various matrices, from environmental samples to industrial process streams. clearsynth.com

Table 2: Role of this compound in Analytical Techniques

Analytical Technique Application of this compound Benefit
Gas Chromatography-Mass Spectrometry (GC-MS) Internal Standard Accurate quantification by correcting for variations in injection volume and detector response. nist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Internal Standard Compensates for matrix effects and variations in ionization efficiency, leading to more reliable results. texilajournal.comhilarispublisher.com

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Reference Standard | Can be used in NMR studies to understand complex mixtures and for structural elucidation. clearsynth.comcopernicus.orgchemicalbook.com |

Potential as a Building Block in Deuterated Organic Synthesis

The synthesis of complex deuterated molecules is often challenging and expensive. grantome.com A practical approach is to use smaller, readily available deuterated building blocks. researchgate.net this compound has significant potential to be used as such a building block to introduce a deuterated hexyl group into a larger molecule.

For instance, in the synthesis of pharmaceuticals or advanced materials, the incorporation of a deuterated alkyl chain can alter the molecule's metabolic stability or its physical properties. this compound can be used in various carbon-carbon bond-forming reactions, such as:

Grignard Reactions: Conversion of this compound to the corresponding Grignard reagent would provide a nucleophilic d13-hexyl source.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions could be employed to attach the d13-hexyl group to aromatic or vinylic systems.

The availability of this compound as a synthetic building block would significantly expand the toolbox for chemists aiming to create novel and complex deuterated molecules with tailored properties. grantome.comrsc.org

Contribution to Fundamental Understanding of Deuterium Chemistry

The study of this compound, a seemingly simple molecule, contributes significantly to the fundamental understanding of deuterium chemistry. By systematically investigating its synthesis, reactivity, and analytical behavior, researchers can gain deeper insights into the subtle yet profound effects of isotopic substitution.

This research helps to:

Refine Theories of Isotope Effects: Precise measurements of the KIE for reactions involving this compound can help to refine theoretical models of chemical reactivity. cdnsciencepub.comrutgers.edu

Improve Analytical Methodologies: Understanding the chromatographic behavior and mass spectrometric fragmentation of deuterated standards like this compound leads to the development of more accurate and reliable analytical methods. hilarispublisher.com

Advance Synthetic Chemistry: The development of novel methods for the synthesis of this compound can be applied to the synthesis of other deuterated compounds, thereby advancing the field of isotopic labeling. researchgate.net

Q & A

Q. How can the structural identity of 1-chlorohexane-d13 be confirmed in synthetic samples?

Methodological Answer:

  • Use nuclear magnetic resonance (NMR) spectroscopy to confirm the deuterium substitution pattern. The absence of proton signals at the C-1 position and characteristic splitting patterns in 13C^{13}\text{C} NMR due to deuterium coupling are critical indicators .
  • Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) can validate the molecular ion peak at m/z 133.70 (C6_6D13_{13}Cl+^+) and isotopic distribution patterns .
  • Compare SMILES (CCCCCCCl) and InChIKey (MLRVZFYXUZQSRU-UHFFFAOYSA-N) with non-deuterated 1-chlorohexane to ensure structural consistency .

Q. What are the key spectroscopic signatures distinguishing this compound from its non-deuterated counterpart?

Methodological Answer:

  • In 1H^1\text{H} NMR , the terminal -CH2_2Cl protons (δ ~3.5 ppm) in non-deuterated 1-chlorohexane are absent in the deuterated form, replaced by deuterium’s negligible signal. Adjacent protons may exhibit altered coupling constants due to isotopic effects .
  • Infrared (IR) spectroscopy shows a reduced C-H stretching band (~2850–2960 cm1^{-1}) intensity and retained C-Cl stretch (~650 cm1^{-1}) .
  • Isotopic purity (98 atom% D) can be quantified via gas chromatography-mass spectrometry (GC-MS) by comparing D/H ratios in fragmentation patterns .

Q. What synthetic routes are commonly employed to prepare this compound with high isotopic purity?

Methodological Answer:

  • Deuterium exchange reactions : React 1-chlorohexane with D2_2O under acid catalysis (e.g., D2_2SO4_4) to replace terminal -CH2_2Cl protons with deuterium. Monitor reaction progress via NMR to avoid over-deuteration .
  • Grignard reagent deuteration : Use hexylmagnesium bromide-d13_{13} followed by quenching with Cl2_2 gas. Purify via fractional distillation and validate purity using GC-MS .

Advanced Research Questions

Q. What methodological considerations are critical when designing kinetic studies using this compound as a tracer?

Methodological Answer:

  • Isotope effects : Account for reduced reaction rates in deuterated compounds due to higher C-D bond strength. Use Eyring equation adjustments to correct kinetic parameters .
  • Analytical validation : Employ GC-MS with selective ion monitoring (SIM) to track deuterated intermediates. Calibrate instruments using certified standards to minimize quantification errors .
  • Control experiments : Compare results with non-deuterated analogs to isolate isotopic effects from experimental variables .

Q. How can researchers optimize synthetic protocols for high isotopic purity in this compound?

Methodological Answer:

  • Purification strategies : Use silica gel chromatography with deuterated solvents (e.g., CDCl3_3) to prevent proton reintroduction. Validate purity via 2H^{2}\text{H} NMR integration .
  • Reagent selection : Source deuterated precursors (e.g., D2_2O, CD3_3OD) with ≥99% isotopic purity to minimize contamination .
  • Quality control : Implement isotope ratio mass spectrometry (IRMS) to detect trace protonation at the terminal position .

Q. What challenges arise in analyzing this compound in environmental matrices, and how can they be mitigated?

Methodological Answer:

  • Matrix interference : Co-eluting hydrocarbons in soil/water samples can obscure GC-MS signals. Use solid-phase microextraction (SPME) with deuterated internal standards (e.g., 1-chlorooctane-d17_{17}) for precise quantification .
  • Degradation monitoring : Conduct stability studies under varying pH and temperature. Store samples at -20°C in amber vials to prevent photodegradation .
  • Detection limits : Optimize MS parameters (e.g., electron energy = 70 eV) to enhance sensitivity for low-abundance deuterated species .

Q. How does deuterium substitution influence the physicochemical properties of this compound in solvent interactions?

Methodological Answer:

  • Solubility : Deuterated compounds exhibit slightly lower solubility in polar solvents (e.g., H2_2O) due to stronger C-D vs. C-H bonds. Measure via shake-flask method with UV-Vis validation .
  • Partition coefficients : Use octanol-water partitioning (log P) experiments adjusted for deuterium’s isotopic mass. Compare with computational models (e.g., COSMO-RS) to validate trends .

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